molecular formula C6H12N4O B12861725 1-Isopropoxy-1H-pyrazole-4,5-diamine

1-Isopropoxy-1H-pyrazole-4,5-diamine

Katalognummer: B12861725
Molekulargewicht: 156.19 g/mol
InChI-Schlüssel: KWUBUTRYDLOGRF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Isopropoxy-1H-pyrazole-4,5-diamine is a heterocyclic compound that features a pyrazole ring substituted with an isopropoxy group and two amino groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Isopropoxy-1H-pyrazole-4,5-diamine typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with 1,3-diketones, followed by the introduction of the isopropoxy group through nucleophilic substitution. The reaction conditions often involve mild temperatures and the use of solvents such as ethanol or dimethyl sulfoxide.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and solvent composition.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Isopropoxy-1H-pyrazole-4,5-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce various alkyl or acyl groups.

Wissenschaftliche Forschungsanwendungen

1-Isopropoxy-1H-pyrazole-4,5-diamine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 1-Isopropoxy-1H-pyrazole-4,5-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Vergleich Mit ähnlichen Verbindungen

    1H-Pyrazole-4,5-diamine: Lacks the isopropoxy group, making it less hydrophobic.

    1-Isopropyl-1H-pyrazole-4,5-diamine: Similar structure but with an isopropyl group instead of an isopropoxy group.

    1-Methyl-1H-pyrazole-4,5-diamine: Contains a methyl group, leading to different chemical properties.

Uniqueness: 1-Isopropoxy-1H-pyrazole-4,5-diamine is unique due to the presence of the isopropoxy group, which can influence its solubility, reactivity, and biological activity. This makes it a valuable compound for specific applications where these properties are advantageous.

Eigenschaften

Molekularformel

C6H12N4O

Molekulargewicht

156.19 g/mol

IUPAC-Name

2-propan-2-yloxypyrazole-3,4-diamine

InChI

InChI=1S/C6H12N4O/c1-4(2)11-10-6(8)5(7)3-9-10/h3-4H,7-8H2,1-2H3

InChI-Schlüssel

KWUBUTRYDLOGRF-UHFFFAOYSA-N

Kanonische SMILES

CC(C)ON1C(=C(C=N1)N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.